
1,1'-(Ethyne-1,2-diyl)dipyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1-pyrenyl)ethyne is a compound derived from pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties. This compound features two pyrene units connected by an ethyne (acetylene) linkage, resulting in a highly conjugated system. The extended π-conjugation in bis(1-pyrenyl)ethyne imparts distinctive photophysical characteristics, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(1-pyrenyl)ethyne typically involves the coupling of pyrene derivatives through alkyne linkages. One common method is the Sonogashira coupling reaction, which employs palladium catalysts and copper co-catalysts to facilitate the formation of the ethyne bond between two pyrene units. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate .
Industrial Production Methods: While the industrial-scale production of bis(1-pyrenyl)ethyne is less common, the principles of the Sonogashira coupling can be adapted for larger-scale synthesis. This involves optimizing reaction conditions to ensure high yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Bis(1-pyrenyl)ethyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethyne linkage to an ethylene or ethane linkage.
Substitution: Electrophilic aromatic substitution reactions can introduce functional groups onto the pyrene rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination agents.
Major Products:
Oxidation: Pyrenequinones.
Reduction: Bis(1-pyrenyl)ethylene or bis(1-pyrenyl)ethane.
Substitution: Halogenated pyrene derivatives.
Scientific Research Applications
Bis(1-pyrenyl)ethyne has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of larger π-conjugated systems and metal-organic frameworks (MOFs).
Biology: Investigated for its potential in bioimaging due to its fluorescent properties.
Medicine: Explored for use in photodynamic therapy and as a sensor for detecting biological molecules.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells
Mechanism of Action
The mechanism of action of bis(1-pyrenyl)ethyne is primarily related to its photophysical properties. The compound exhibits strong fluorescence due to the extended π-conjugation, which allows for efficient absorption and emission of light. This property is exploited in applications such as bioimaging and sensing. The molecular targets and pathways involved include interactions with biological molecules that can quench or enhance fluorescence, depending on the environment .
Comparison with Similar Compounds
1,3,6,8-Tetrakis(pyren-1-ylethenyl)benzene: Another pyrene-based compound with extended conjugation.
1,4-Di-n-octyloxy-2,5-bis(pyren-1-ylethenyl)benzene: Known for its optical properties and used in thin-film applications.
Uniqueness: Bis(1-pyrenyl)ethyne stands out due to its specific ethyne linkage, which provides a unique combination of rigidity and flexibility in the molecular structure. This results in distinct photophysical properties that are advantageous for applications requiring high fluorescence and stability .
Properties
CAS No. |
33895-41-9 |
|---|---|
Molecular Formula |
C34H18 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-(2-pyren-1-ylethynyl)pyrene |
InChI |
InChI=1S/C34H18/c1-3-23-13-15-27-11-9-21(29-19-17-25(5-1)31(23)33(27)29)7-8-22-10-12-28-16-14-24-4-2-6-26-18-20-30(22)34(28)32(24)26/h1-6,9-20H |
InChI Key |
XVBYBJIYCYODQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C#CC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


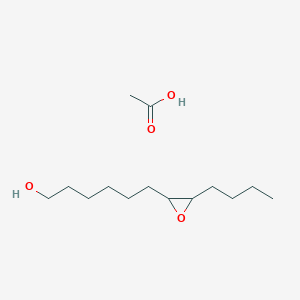
![1H-Acenaphtho[3,4-D]imidazole](/img/structure/B14675758.png)
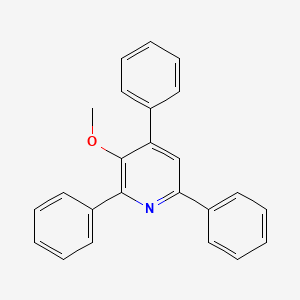
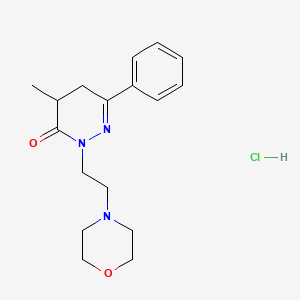
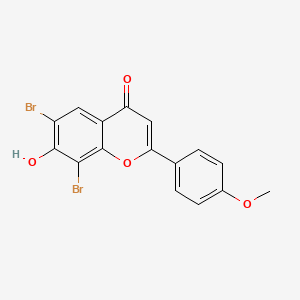
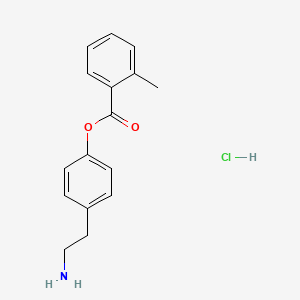

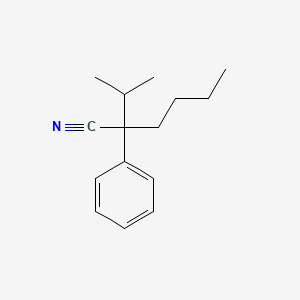


![2-Pyrrolidinone, 5-hydroxy-1-[2-(1-naphthalenyl)ethyl]-](/img/structure/B14675827.png)
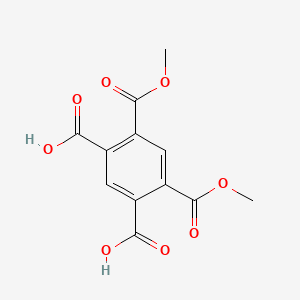

![2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14675835.png)
